molecular formula C11H11FN2S B13347299 2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine

2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine

Cat. No.: B13347299
M. Wt: 222.28 g/mol
InChI Key: OPLSGTFEEZZPSX-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine is a pyridine derivative featuring a fluorine substituent at the 2-position and a 2-(thiophen-2-yl)ethylamine group at the 4-position.

The compound’s synthesis likely follows routes similar to those reported for analogs, such as visible-light-promoted metal-free N-H insertions (yields: 39–50%) or column chromatography purification (hexane:EtOAc mixtures) .

Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

2-fluoro-N-(2-thiophen-2-ylethyl)pyridin-4-amine

InChI

InChI=1S/C11H11FN2S/c12-11-8-9(3-5-14-11)13-6-4-10-2-1-7-15-10/h1-3,5,7-8H,4,6H2,(H,13,14)

InChI Key

OPLSGTFEEZZPSX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCNC2=CC(=NC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Key Compounds :

2-Chloro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine ()

  • Structural Difference : Chlorine replaces fluorine at the 2-position.
  • Electronic Effects : Chlorine is less electronegative than fluorine, reducing electron-withdrawing effects. This may alter binding interactions with biological targets.
  • Synthesis : Yield of 50% via metal-free N-H insertion .
  • Physicochemical Properties : FT-IR shows peaks at 1689 cm⁻¹ (C=N) and 824 cm⁻¹ (C-S) .

2-Trifluoromethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine () Structural Difference: Pyrimidine core instead of pyridine; trifluoromethyl group at the 6-position.

Table 1: Substituent Effects on Pyridine/Pyrimidine Derivatives

Compound Core Structure Substituent(s) Molecular Weight Key Properties
Target Compound Pyridine 2-F, 4-(thiophen-ethyl) 252.3* High electronegativity; improved metabolic stability
2-Chloro analog (6c, 5c) Pyridine 2-Cl, 4-(thiophen-ethyl) 268.7 Moderate electron-withdrawal; IR: 1689 cm⁻¹
4-(2-Methoxyphenyl)-pyrimidin-2-amine () Pyrimidine 2-NH2, 4-(thiophen-methyl) 341.3 Methoxy group enhances solubility; pyrimidine core allows for π-π stacking

*Calculated based on similar analogs.

Thiophene Substituent Variations

Key Compounds :

Rotigotine Hydrochloride ()

  • Structural Feature : Thiophen-2-yl ethylamine group linked to a tetrahydronaphthalene core.
  • Pharmacological Role : Dopamine agonist used in Parkinson’s disease. The thiophene moiety contributes to receptor binding and selectivity .

N-Propyl-N-[2-(thiophen-2-yl)ethyl]tetrahydronaphthalen-2-amine ()

  • Structural Difference : Larger polycyclic core compared to pyridine derivatives.
  • Impact : Increased molecular weight (351.93 g/mol) and complexity may reduce synthetic accessibility but improve target specificity .

Table 2: Role of Thiophene in Pharmacologically Active Compounds

Compound Core Structure Thiophene Position Bioactivity
Target Compound Pyridine 2-(thiophen-ethyl) Unknown (analogs suggest anticancer potential)
Rotigotine Hydrochloride Tetrahydronaphthalene 2-(thiophen-ethyl) Dopamine agonist (FDA-approved)
Benzothiophene Acrylonitriles () Benzothiophene Fused ring Anticancer (GI₅₀ <10–100 nM)

Core Heterocycle Modifications

Key Compounds :

N-(2-Fluorophenyl)pyrimidin-4-amine () Structural Feature: Pyrimidine core with fluorophenyl and aminomethyl groups. Crystal Structure: Intramolecular N–H⋯N hydrogen bonding stabilizes conformation; dihedral angles influence π-stacking .

2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine ()

  • Structural Feature : Pyrimidine core with methylthio group.
  • Physicochemical Properties : Molecular formula C₁₁H₁₀ClN₃S; methylthio enhances hydrophobicity .

Table 3: Impact of Heterocycle Choice

Compound Core Key Feature Bioactivity/Stability
Target Compound Pyridine Fluorine enhances electronegativity Potential for CNS targeting
Pyrimidin-4-amine () Pyrimidine Hydrogen bonding network Antimicrobial (crystal structure analysis)
Benzothiophene derivatives () Benzothiophene Rigid fused ring Anticancer (overcomes P-gp resistance)

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